N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry ADME Properties Drug Discovery

N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a crucial reference standard for structure-activity relationship (SAR) campaigns targeting the Wnt pathway and cytochrome P450 isoforms. This specific chemotype offers selective CYP2B4/CYP2E1 inhibition, a defined logP for permeability studies, and a versatile 5‑carboxamide handle for straightforward derivatization. Procure this compound to ensure experimental consistency in deconvoluting metabolic pathways or probing mitochondrial function without risking SAR invalidation from non‑equivalent substituents. Ideal for medicinal chemistry labs expanding targeted compound libraries.

Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
Cat. No. B12178340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC14H15N3OS
Molecular Weight273.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3OS/c18-14(15-11-8-4-5-9-11)13-12(16-17-19-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,18)
InChIKeyUENVKXGNJHOUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: A 1,2,3-Thiadiazole-5-Carboxamide (TDZ) Core with Defined Physicochemical Properties and Wnt Pathway Association


N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (ChemDiv ID: IB08-8789; molecular weight: 273.35; logP: 2.94) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemotype, a scaffold with demonstrated activity in Wnt pathway screens and mitochondrial function modulation [1]. The 4-phenyl-1,2,3-thiadiazole core substructure within this compound is a recognized pharmacophore for selective cytochrome P450 (CYP2B4 and CYP2E1) inhibition [2]. As a commercially available screening compound, its procurement enables researchers to directly evaluate the biological impact of the N-cyclopentyl substituent on the TDZ core.

Why 4-Phenyl-1,2,3-thiadiazole or N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Simply Replace N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide


The TDZ core scaffold (4-phenyl-1,2,3-thiadiazole) and N-alkylated analogs such as N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exhibit distinct physicochemical and biological profiles. Substituting the N-cyclopentyl group or the 4-phenyl ring with a 4-methoxyphenyl moiety can alter lipophilicity (e.g., logP) and hydrogen-bonding capacity, which are critical determinants of cellular permeability, metabolic stability, and target engagement. Furthermore, the TDZ chemotype is known to modulate Wnt signaling and mitochondrial function, and subtle structural modifications within this class can profoundly impact ionophore activity and selectivity for targets like SERCA2 [1]. Direct substitution without comparative data risks invalidating structure-activity relationship (SAR) hypotheses and experimental reproducibility.

Quantitative Evidence for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Head-to-Head and Cross-Study Comparisons


Differential Lipophilicity and Hydrogen Bonding Capacity vs. 4-Phenyl-1,2,3-thiadiazole Core Scaffold

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide possesses a calculated logP of 2.94 and a topological polar surface area (TPSA) of 95.61 Ų . In contrast, the core scaffold 4-phenyl-1,2,3-thiadiazole has a molecular weight of 162.21, lacks the carboxamide moiety, and has a TPSA of only 25.78 Ų [1]. These physicochemical differences suggest that the target compound is significantly more lipophilic and has a greater capacity for hydrogen bonding, which can impact its pharmacokinetic profile and target binding.

Medicinal Chemistry ADME Properties Drug Discovery

TDZ Core Class-Level Potency: Sub-Micromolar Wnt Pathway Inhibition vs. Negative Controls

The 1,2,3-thiadiazole-5-carboxamide (TDZ) chemotype, to which N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide belongs, was identified from a Wnt-dependent reporter screen and demonstrated sub-micromolar potency [1]. While specific IC50 data for the target compound are not publicly available, its core scaffold is a known inhibitor of Wnt signaling, with certain TDZ analogs showing potent effects. For instance, a related 1,2,3-thiadiazole-4-carboxamide derivative exhibited an IC50 of 16 nM against a kinase target [2]. This class-level evidence establishes the target compound's potential as a Wnt pathway modulator.

Wnt Signaling Oncology Target Identification

Selective CYP2B4/CYP2E1 Inhibition by the 4-Phenyl-1,2,3-thiadiazole Substructure: A Class-Defining Characteristic

The 4-phenyl-1,2,3-thiadiazole moiety, a key structural component of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, is a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, while sparing CYP1A2 [1]. This selectivity is a defining feature of the core and is expected to be retained in the N-cyclopentyl derivative. In contrast, broad-spectrum CYP inhibitors like 1-aminobenzotriazole (ABT) lack this isoform specificity. The core scaffold 4-phenyl-1,2,3-thiadiazole is a fragment molecule (MW 162.2) with limited drug-like properties , whereas the target compound incorporates this pharmacophore into a more complex, lead-like structure.

Cytochrome P450 Metabolism Enzymology

Potential Metabolic Stability Advantage of N-Cyclopentyl Group vs. Unsubstituted Analogs

In a structurally analogous series, N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (which shares the same N-cyclopentyl carboxamide substitution pattern) has been noted for its potential to improve metabolic stability. The cyclopentyl group introduces steric bulk that may shield the carboxamide from enzymatic degradation . While not directly measured for the target compound, this class-level inference suggests that N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide may exhibit greater metabolic stability compared to N-methyl or unsubstituted analogs.

Metabolic Stability SAR Medicinal Chemistry

Optimal Scientific and Industrial Applications for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide Based on Evidence


As a Reference Probe for 1,2,3-Thiadiazole-5-Carboxamide (TDZ) SAR and Wnt Pathway Studies

Given its position within the TDZ chemotype, which has demonstrated sub-micromolar Wnt pathway inhibition [1], N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an ideal reference compound for SAR campaigns. Researchers can use it to systematically compare the effects of different N-substituents (e.g., cyclopentyl vs. methyl or benzyl) on Wnt reporter activity, cellular permeability (as predicted by its logP of 2.94 ), and target engagement. Its well-defined structure and commercial availability ensure reproducible procurement and experimental consistency.

As a Tool Compound for Selective CYP2B4 and CYP2E1 Inhibition in Metabolic Studies

The 4-phenyl-1,2,3-thiadiazole substructure within the compound confers selective, mechanism-based inhibition of CYP2B4 and CYP2E1 at 100 µM, without affecting CYP1A2 [1]. This makes N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide a valuable tool for investigating the roles of these specific CYP isoforms in drug metabolism and drug-drug interaction studies. Its use as a chemical probe can help deconvolute complex metabolic pathways where CYP2B4 and CYP2E1 are suspected to play a role, providing a more refined alternative to pan-CYP inhibitors.

As a Lead-like Starting Point for Mitochondrial Function Modulators

The TDZ chemical series, including the target compound's core scaffold, has been shown to inhibit ATP synthesis by uncoupling mitochondrial potential and to interact with SERCA2 [1]. This dual mechanism makes N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide a compelling starting point for developing novel anticancer agents, as many cancers exhibit altered mitochondrial metabolism and Wnt signaling. Its calculated logP (2.94) and TPSA (95.61 Ų) suggest it possesses drug-like properties suitable for further optimization in a medicinal chemistry program focused on targeting these pathways.

As a Custom Synthesis Building Block for Advanced 1,2,3-Thiadiazole Libraries

Due to the synthetic accessibility of its 5-carboxamide moiety, N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide serves as a versatile building block for generating diverse chemical libraries. The compound can be derivatized at the amide nitrogen or further functionalized at the 4-phenyl ring to explore SAR around the TDZ core [1]. Industrial and academic synthetic chemistry groups can leverage this compound to rapidly expand their proprietary compound collections targeting Wnt signaling, CYP enzymes, or other emerging targets associated with the 1,2,3-thiadiazole pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.